Tert-butyl 3-cyano-3-(2-fluorosulfonylethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-cyano-3-(2-fluorosulfonylethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C11H17FN2O4S and its molecular weight is 292.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Molecules
- The research by Jähnisch (1997) illustrates the use of related azetidine derivatives in the synthesis of amino alcohols and polyamines, showcasing the versatility of azetidine-based compounds in organic synthesis (Jähnisch, 1997).
- A study by Ibuka (1998) discusses the aza-Payne rearrangement of N-activated 2-aziridinemethanols, leading to epoxy sulfonamides and functionalized 1,2-amino alcohols, demonstrating the compound's role in facilitating novel synthetic transformations (Ibuka, 1998).
Development of Fluorinating Agents
- Umemoto et al. (2010) describe the synthesis and application of phenylsulfur trifluorides, highlighting the role of tert-butyl-based fluorinating agents in introducing fluorine atoms into molecules, a crucial step in the development of pharmaceuticals and agrochemicals (Umemoto, Singh, Xu, & Saito, 2010).
Exploration of Novel Synthetic Methods
- The work by Ji, Wojtas, and Lopchuk (2018) on the gram-scale synthesis of protected 3-haloazetidines showcases the utility of azetidine derivatives in medicinal chemistry as versatile building blocks, further underscoring the importance of tert-butyl 3-cyano-3-(2-fluorosulfonylethyl)azetidine-1-carboxylate in synthetic applications (Ji, Wojtas, & Lopchuk, 2018).
Properties
IUPAC Name |
tert-butyl 3-cyano-3-(2-fluorosulfonylethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2O4S/c1-10(2,3)18-9(15)14-7-11(6-13,8-14)4-5-19(12,16)17/h4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGGBAMXEGPCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCS(=O)(=O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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